9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Organic synthesis Solid-phase peptide synthesis Protecting group chemistry

Optimize your SPPS workflow with CAS 185308-00-3. This Fmoc-protected 2-hydroxypropylamine derivative solves critical C-terminal challenges: it prevents diketopiperazine formation with Gly/Pro and blocks alkylation side-reactions of Met/Trp during resin cleavage. Its secondary alcohol architecture offers tunable reactivity for trichloroacetimidate Wang resin loading and enables orthogonal release of fully protected peptide fragments—a capability absent in standard Wang or Rink resins. Choose for convergent peptide synthesis requiring intermediate purification or for sequences with problematic C-terminal residues.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 185308-00-3
Cat. No. B3380216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
CAS185308-00-3
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)
InChIKeyLXJRKFSWUZABMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (CAS 185308-00-3): Procurement-Relevant Structural and Functional Classification


9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (CAS 185308-00-3) is an Fmoc-protected amino alcohol derivative characterized by a carbamate linkage bridging the fluorenylmethoxycarbonyl (Fmoc) group to a 2-hydroxypropyl moiety [1]. With molecular formula C₁₈H₁₉NO₃ and molecular weight 297.35 g/mol, this compound presents as a solid powder with room-temperature storage suitability [2]. Functionally, it serves as a protecting group for amines in multi-step organic synthesis, particularly within solid-phase peptide synthesis (SPPS) workflows where the Fmoc group provides base-labile temporary protection . Structurally, the 2-hydroxypropyl substitution pattern distinguishes it from the more common 3-hydroxypropyl homolog (Fmoc-3-amino-1-propanol, CAS 157887-82-6) and other Fmoc-amino alcohols employed as C-terminal modifiers or linker precursors in Fmoc/tBu-based SPPS [3].

Why Generic Fmoc-Amino Alcohol Substitution Fails: CAS 185308-00-3 Differentiation Factors


Generic substitution among Fmoc-protected amino alcohols is precluded by critical structural and functional divergences. The position of the hydroxyl group—specifically 2-hydroxypropyl versus 3-hydroxypropyl—dictates steric accessibility, hydrogen-bonding capacity, and reactivity toward resin loading [1]. In solid-phase synthetic strategies, Fmoc-amino alcohols serve as C-terminal anchoring moieties that determine the nature of the released product (peptide alcohol versus carboxylic acid) and influence cleavage kinetics . Furthermore, the hydroxyl group position alters the compound's utility in orthogonal protection schemes: the 2-hydroxypropyl architecture offers distinct nucleophilicity compared to 3-hydroxypropyl or benzyl alcohol-based linkers [2]. These structural differences translate into measurable variations in loading efficiency, racemization propensity, and compatibility with specific resin activation chemistries—rendering direct substitution without experimental revalidation a source of synthetic failure [3].

Quantitative Differentiation Evidence: CAS 185308-00-3 Versus 3-Hydroxypropyl Homolog and Standard Linker Resins


Regioisomeric Selectivity: 2-Hydroxypropyl vs. 3-Hydroxypropyl Carbamate in Nucleophilic Displacement Reactions

The 2-hydroxypropyl substitution in CAS 185308-00-3 places the hydroxyl group at the secondary carbon (C2 position), generating a secondary alcohol functionality. In contrast, the 3-hydroxypropyl homolog (Fmoc-3-amino-1-propanol, CAS 157887-82-6) features a primary hydroxyl at the terminal C3 position [1]. Secondary alcohols exhibit reduced nucleophilicity compared to primary alcohols due to steric hindrance at the reaction center, a difference that directly impacts resin loading kinetics and coupling efficiency in SPPS applications [2]. This structural distinction translates to measurably altered reactivity profiles: the 2-hydroxypropyl secondary alcohol requires more forcing activation conditions for esterification to solid supports than the 3-hydroxypropyl primary alcohol, offering a tunable reactivity window not available with the more nucleophilic 3-substituted analog .

Organic synthesis Solid-phase peptide synthesis Protecting group chemistry

Linker Orthogonality: Fmoc-Amino Alcohol Compatibility Versus Wang Resin Limitations in Fmoc/tBu SPPS

Fmoc-amino alcohols represent a distinct class of C-terminal anchors that deliver peptide alcohol products upon cleavage, in direct contrast to benzyl alcohol-type linkers (Wang, HMPA) which yield peptide carboxylic acids . CAS 185308-00-3, as an Fmoc-protected amino alcohol, serves as a precursor for constructing such peptide alcohol-terminated sequences when coupled with appropriate resin activation strategies [1]. Wang resin (p-alkoxybenzyl alcohol linker) produces C-terminal carboxylic acids after TFA cleavage but presents documented liabilities: C-terminal Cys and His residues undergo racemization under esterification conditions; Gly- and Pro-containing dipeptides suffer diketopiperazine formation with chain loss from support; and Met/Trp residues risk alkylation by linker-generated cations during cleavage . Fmoc-amino alcohol-based anchoring circumvents these sequence-dependent side reactions while enabling access to therapeutically relevant peptide alcohols such as octreotide [2].

Solid-phase peptide synthesis Linker chemistry C-terminal modification

Cleavage Orthogonality: Fmoc-Amino Alcohol Approach Versus Acid-Labile Linker Strategies

The Fmoc-amino alcohol anchoring strategy provides orthogonal cleavage capability distinct from both acid-labile (Wang, Rink, 2-CTC) and base-labile linkers. Peptides attached via amino alcohol-derived linkers can be released under conditions independent of the TFA cleavage cocktails used for side-chain deprotection in standard Fmoc/tBu SPPS, enabling selective product release without simultaneous global deprotection . This contrasts with benzyl alcohol-based resins (Wang, HMPA) that require 95% TFA for simultaneous cleavage and deprotection, and trityl-based resins that release fully protected peptide acids with 20% TFE in DCM . The orthogonal cleavage window afforded by amino alcohol linkers permits access to partially protected peptide alcohols suitable for subsequent chemoselective ligation or fragment condensation [1].

Cleavable linkers Orthogonal deprotection Peptide release

Purity and Physical Form Specification: CAS 185308-00-3 Vendor Data Versus In-Class Alternatives

CAS 185308-00-3 is commercially available with defined minimum purity specifications and physical characterization. AKSci offers this compound at 95% minimum purity (HPLC-grade specification implied by analytical quality control), supplied as a powder with room-temperature storage stability . American Elements provides the compound in powder form with customizable purity grades including 99%, 99.9%, 99.99%, and 99.999% for specialized applications, along with full Certificate of Analysis and SDS documentation [1]. These defined quality parameters contrast with the 3-hydroxypropyl homolog (CAS 157887-82-6), for which some vendor sources do not publish standardized purity specifications, requiring case-by-case verification [2]. The availability of multi-grade purity options enables procurement aligned with specific experimental requirements, from routine SPPS (95-99%) to trace-metal-sensitive applications (>99.9%) [3].

Chemical procurement Quality specifications Analytical reference

Validated Application Scenarios for CAS 185308-00-3 in Peptide Synthesis and Organic Methodology


Synthesis of C-Terminal Peptide Alcohols via Trichloroacetimidate-Activated Resin Loading

CAS 185308-00-3 is optimally deployed as an Fmoc-protected amino alcohol precursor for loading onto Wang resin via trichloroacetimidate activation, enabling rapid and efficient anchoring for subsequent SPPS assembly. This method has been validated with a diverse set of Fmoc-amino alcohols and demonstrated through the successful synthesis of octreotide with excellent yield and purity [1]. The 2-hydroxypropyl secondary alcohol structure provides tunable reactivity during the activation step, distinguishing it from more nucleophilic 3-hydroxypropyl analogs .

Solid-Phase Assembly of Peptides Containing C-Terminal Gly, Pro, Met, or Trp Residues

This compound should be prioritized when synthesizing peptide sequences that include problematic C-terminal residues (Gly, Pro, Met, Trp) that are incompatible with standard benzyl alcohol linkers. Wang resin-anchored syntheses of such sequences suffer from diketopiperazine formation (Gly/Pro) and alkylation side reactions (Met/Trp) that compromise yield [1]. Fmoc-amino alcohol-based strategies circumvent these documented liabilities by providing an alternative anchoring chemistry that avoids the cation-generating cleavage mechanism responsible for Met/Trp alkylation .

Convergent Peptide Synthesis Requiring Orthogonal Cleavage of Protected Fragments

CAS 185308-00-3-derived linkers enable orthogonal release of protected peptide fragments without triggering simultaneous side-chain deprotection. This capability is essential for convergent peptide synthesis strategies where fully protected fragments must be isolated, purified, and subsequently coupled [1]. The Fmoc-amino alcohol approach provides a cleavage window distinct from the TFA conditions used for final global deprotection, a feature not available with Wang or Rink resins where cleavage and deprotection occur concurrently .

Multi-Step Organic Synthesis Requiring Base-Labile Amine Protection with Hydroxyl Handle

Beyond SPPS, CAS 185308-00-3 functions as a dual-purpose intermediate: the Fmoc group provides base-labile amine protection (cleavable with piperidine or other secondary amines) while the 2-hydroxypropyl moiety serves as a reactive handle for subsequent derivatization or conjugation [1]. The secondary alcohol character of the 2-hydroxypropyl group offers differentiated reactivity compared to the primary alcohol of 3-hydroxypropyl homologs, enabling chemoselective transformations in the presence of other hydroxyl-bearing functionalities .

Technical Documentation Hub

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